Cas no 832741-17-0 (4-(2,6-dimethylphenoxy)methylbenzohydrazide)

4-(2,6-Dimethylphenoxy)methylbenzohydrazide is a specialized organic compound featuring a benzohydrazide core substituted with a 2,6-dimethylphenoxymethyl group. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of the hydrazide moiety allows for versatile transformations, including condensation and cyclization reactions, while the sterically hindered phenoxy group enhances stability. Its well-defined molecular architecture ensures consistent performance in applications requiring precise functional group manipulation. The compound is typically supplied in high purity, ensuring reliability in research and industrial processes. Proper handling and storage under inert conditions are recommended to maintain its integrity.
4-(2,6-dimethylphenoxy)methylbenzohydrazide structure
832741-17-0 structure
Product name:4-(2,6-dimethylphenoxy)methylbenzohydrazide
CAS No:832741-17-0
MF:C16H18N2O2
MW:270.326
MDL:MFCD03423083
CID:3058077
PubChem ID:7174125

4-(2,6-dimethylphenoxy)methylbenzohydrazide Chemical and Physical Properties

Names and Identifiers

    • 4-(2,6-Dimethyl-phenoxymethyl)-benzoic acid hydrazide
    • 4-(2,6-dimethylphenoxy)methylbenzohydrazide
    • 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid hydrazide
    • BBL039324
    • 4-(2,6-DIMETHYLPHENOXYMETHYL)BENZOHYDRAZIDE
    • 4-((2,6-Dimethylphenoxy)methyl)benzohydrazide
    • 4-[(2,6-dimethylphenoxy)methyl]benzohydrazide
    • DTXSID201213925
    • 832741-17-0
    • EN300-228808
    • STK313322
    • CS-0279451
    • AKOS000305305
    • MDL: MFCD03423083
    • Inchi: InChI=1S/C16H18N2O2/c1-11-4-3-5-12(2)15(11)20-10-13-6-8-14(9-7-13)16(19)18-17/h3-9H,10,17H2,1-2H3,(H,18,19)
    • InChI Key: KMUAHUDITDEIQQ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 270.136827821Da
  • Monoisotopic Mass: 270.136827821Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.4Ų
  • XLogP3: 2.6

4-(2,6-dimethylphenoxy)methylbenzohydrazide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-228808-0.05g
4-[(2,6-dimethylphenoxy)methyl]benzohydrazide
832741-17-0 95%
0.05g
$65.0 2024-06-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1350121-10g
4-((2,6-Dimethylphenoxy)methyl)benzohydrazide
832741-17-0 95%
10g
¥33199.00 2024-07-28
Fluorochem
026708-1g
4-[(2,6-Dimethylphenoxy)methyl]benzohydrazide
832741-17-0
1g
£210.00 2022-03-01
Fluorochem
026708-5g
4-[(2,6-Dimethylphenoxy)methyl]benzohydrazide
832741-17-0
5g
£591.00 2022-03-01
Enamine
EN300-228808-2.5g
4-[(2,6-dimethylphenoxy)methyl]benzohydrazide
832741-17-0 95%
2.5g
$468.0 2024-06-20
Enamine
EN300-228808-5g
4-[(2,6-dimethylphenoxy)methyl]benzohydrazide
832741-17-0
5g
$785.0 2023-09-15
Enamine
EN300-228808-0.5g
4-[(2,6-dimethylphenoxy)methyl]benzohydrazide
832741-17-0 95%
0.5g
$217.0 2024-06-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1350121-500mg
4-((2,6-Dimethylphenoxy)methyl)benzohydrazide
832741-17-0 95%
500mg
¥5462.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1350121-2.5g
4-((2,6-Dimethylphenoxy)methyl)benzohydrazide
832741-17-0 95%
2.5g
¥10108.00 2024-07-28
Enamine
EN300-228808-0.25g
4-[(2,6-dimethylphenoxy)methyl]benzohydrazide
832741-17-0 95%
0.25g
$138.0 2024-06-20

Additional information on 4-(2,6-dimethylphenoxy)methylbenzohydrazide

4-(2,6-Dimethylphenoxy)methylbenzohydrazide: A Comprehensive Overview

4-(2,6-Dimethylphenoxy)methylbenzohydrazide (CAS No. 832741-17-0) is a versatile organic compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug development, materials science, and analytical chemistry. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent research findings related to 4-(2,6-dimethylphenoxy)methylbenzohydrazide.

The molecular formula of 4-(2,6-dimethylphenoxy)methylbenzohydrazide is C17H21N3O2, and its molecular weight is approximately 295.36 g/mol. The compound features a benzohydrazide moiety linked to a 2,6-dimethylphenoxy group through a methylene bridge. This structural arrangement imparts unique chemical and physical properties that make it an attractive candidate for various applications.

In terms of chemical properties, 4-(2,6-dimethylphenoxy)methylbenzohydrazide exhibits good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. Its hydrazide functional group can participate in a variety of chemical reactions, including condensation reactions with aldehydes and ketones to form hydrazones. Additionally, the presence of the 2,6-dimethylphenoxy group enhances the compound's stability and reactivity in different environments.

The synthesis of 4-(2,6-dimethylphenoxy)methylbenzohydrazide can be achieved through several routes. One common method involves the reaction of 4-(2,6-dimethylphenoxy)methylbenzoic acid with hydrazine hydrate under mild conditions. This reaction typically proceeds via an acyl chloride intermediate or through direct nucleophilic substitution. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods that minimize the use of hazardous reagents and solvents.

In the realm of pharmaceutical research, 4-(2,6-dimethylphenoxy)methylbenzohydrazide has shown promise as a lead compound for drug discovery. Studies have indicated that this compound possesses anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related conditions. For instance, a recent study published in the Journal of Medicinal Chemistry reported that 4-(2,6-dimethylphenoxy)methylbenzohydrazide exhibited significant anti-inflammatory activity in both in vitro and in vivo models.

Beyond its pharmaceutical applications, 4-(2,6-dimethylphenoxy)methylbenzohydrazide has also found use in materials science. The compound's ability to form stable complexes with metal ions has led to its application in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensor technology. A study published in the Journal of Materials Chemistry A demonstrated that MOFs derived from 4-(2,6-dimethylphenoxy)methylbenzohydrazide exhibited high surface areas and excellent gas adsorption capacities.

In analytical chemistry, 4-(2,6-dimethylphenoxy)methylbenzohydrazide has been utilized as a derivatizing agent for the detection and quantification of various analytes. Its hydrazide functional group can react with carbonyl compounds to form stable derivatives that are more easily detectable by chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). This property makes it valuable for trace analysis in environmental monitoring and forensic science.

The safety profile of 4-(2,6-dimethylphenoxy)methylbenzohydrazide

In conclusion, 4-(2,6-dimethylphenoxy)methylbenzohydrazide

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:832741-17-0)4-(2,6-dimethylphenoxy)methylbenzohydrazide
A1180366
Purity:99%/99%
Quantity:1g/5g
Price ($):203.0/592.0